

(2R,3S)-2,3-dihydroxybutyric acid as a secondary metabolite in humans

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Compound of Interest

Compound Name: (2R,3S)-2,3-dihydroxybutyric acid

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An In-depth Technical Guide to **(2R,3S)-2,3-Dihydroxybutyric Acid** as a Human Secondary Metabolite

Introduction

(2R,3S)-2,3-dihydroxybutyric acid (2,3-DHBA), also known as 4-deoxythreonic acid, is an emerging secondary metabolite in human physiology.[1] Historically documented in human urine on rare occasions, recent advancements in metabolomics have illuminated its significant association with specific disease states, particularly in oncology.[1] This guide provides a comprehensive overview of the current understanding of 2,3-DHBA, focusing on its metabolic origin, clinical significance as a biomarker, and the analytical methodologies used for its detection and quantification. This document is intended for researchers, clinicians, and professionals in drug development who are interested in the expanding field of oncometabolism and novel biomarker discovery.

Metabolic Origin and Biosynthesis

The endogenous production of **(2R,3S)-2,3-dihydroxybutyric acid** in humans is primarily linked to the metabolism of the amino acid threonine.[1] The proposed biosynthetic pathway involves the transamination or deamination of threonine to form the intermediate (3S)-hydroxy-2-oxobutanoic acid.[1] In a subsequent and yet uncharacterized reaction, this α -keto acid is stereospecifically reduced to yield **(2R,3S)-2,3-dihydroxybutyric acid**.[1]



A pivotal discovery has linked elevated levels of 2,3-DHBA to neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, frequently found in Acute Myeloid Leukemia (AML).[1] These mutations confer a new function on the enzymes, enabling them to reduce α-keto acids other than α-ketoglutarate. It is strongly suggested that these mutant IDH enzymes are responsible for the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA, mirroring their well-known production of the oncometabolite (2R)-hydroxyglutarate (2-HG).[1] The plasma concentrations of 2,3-DHBA and 2-HG are highly correlated in AML patients with IDH1/2 mutations, further supporting a common enzymatic origin.[1]

While the primary focus is on host metabolism, the gut microbiome also presents a potential source. Gut bacteria, particularly from the Proteobacteria and Firmicutes phyla, can produce the related compound 2-hydroxybutyric acid from substrates like threonine, aspartic acid, and methionine.[2][3][4] Although the direct contribution of gut microbiota to the systemic pool of (2R,3S)-2,3-dihydroxybutyric acid is not yet established, their role in metabolizing its precursors makes them a subject for future investigation.

Caption: Proposed biosynthetic pathway of **(2R,3S)-2,3-dihydroxybutyric acid** from threonine.

Clinical Significance and Biomarker Potential

The most significant clinical application of 2,3-DHBA to date is its role as a biomarker for IDH1 and IDH2 mutations in Acute Myeloid Leukemia (AML).[1] Its plasma concentration is markedly elevated in patients harboring these mutations.[1]

Oncometabolite Potential

Given its production by mutant IDH enzymes, 2,3-DHBA is considered a potential oncometabolite, analogous to 2-HG.[1] While the specific biological functions of 2,3-DHBA are not yet known, future research is needed to determine if it plays a role in modifying the epigenetic landscape or contributing to the pathogenesis of AML.[1]

Biomarker for IDH Mutations

Receiver Operating Characteristic (ROC) analysis has demonstrated that plasma 2,3-DHBA is a robust biomarker for identifying AML patients with IDH1/2 mutations.[1] Notably, it may possess superior diagnostic performance compared to 2-HG.[1] The quantitative performance



metrics underscore its potential utility in clinical diagnostics and for monitoring patient response to IDH-targeted therapies.[1]

Table 1: Biomarker Performance of Plasma Metabolites for IDH1/2 Mutation in AML

Metabolite	Area Under the Curve (AUC)	Specificity	Sensitivity	p-value	Reference
(2R,3S)-2,3- dihydroxybut yric acid	0.861	80%	87.3%	< 0.0001	[1]

| (2R)-hydroxyglutarate (2-HG) | (Not specified as superior) | (Not specified) | < 0.0001 |[1] |

Experimental Protocols

The quantification of 2,3-DHBA in human biofluids such as plasma and urine requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been successfully used in metabolomics studies for its analysis.[1] An alternative approach is liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is widely used for the analysis of small polar molecules.[5]

General Workflow for Analysis

The analysis of 2,3-DHBA typically involves sample collection, protein precipitation, derivatization (often for GC-MS), and instrumental analysis. An internal standard should be used for accurate quantification.

Caption: Generalized experimental workflow for quantifying 2,3-DHBA in human biofluids.

Protocol 1: GC-MS Metabolomics Analysis (Adapted from[1])

This protocol is based on the methodology used to identify 2,3-DHBA in the plasma of AML patients.



- Sample Preparation and Extraction:
 - Thaw plasma samples on ice.
 - To 50 μL of plasma, add a solution of internal standards (e.g., deuterated organic acids).
 - Precipitate proteins by adding 1 mL of a cold (-20°C) extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).
 - Vortex thoroughly and incubate at -20°C for 1 hour.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
 - Transfer the supernatant to a new tube.

Derivatization:

- Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
- To the dried residue, add 50 μL of methoxyamine hydrochloride in pyridine and incubate (e.g., at 30°C for 90 minutes) to protect carbonyl groups.
- Add 50 μL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, and incubate (e.g., at 37°C for 30 minutes) to create volatile trimethylsilyl (TMS) derivatives.

GC-MS Analysis:

- Gas Chromatograph: Use a GC system equipped with a non-polar column (e.g., DB-5ms).
- Injection: Inject 1 μL of the derivatized sample in splitless mode.
- Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 325°C) and hold.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z
 50-600.



 Identification: Identify the 2,3-DHBA-TMS derivative based on its retention time and mass spectrum compared to an authentic chemical standard.

Protocol 2: LC-MS/MS Analysis with Derivatization (Adapted from[5])

This method can be adapted for high-throughput and sensitive quantification of 2,3-DHBA.

- Sample Preparation and Derivatization:
 - To 100 μL of urine or plasma supernatant, add an internal standard.
 - \circ Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 50 µL of 3-nitrophenylhydrazine (3-NPH) in a suitable solvent.
 - Vortex and incubate (e.g., at 40°C for 30 minutes) to form the 3-NPH derivative of 2,3-DHBA.
 - Quench the reaction and dilute the sample with a water/acetonitrile mixture.
- LC-MS/MS Analysis:
 - Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system.
 - Column: Employ a reverse-phase column suitable for polar analytes (e.g., a Charged Surface Hybrid [CSH] C18 column).
 - Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water)
 and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Tandem Mass Spectrometer: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
 - MRM Analysis: Monitor the specific precursor-to-product ion transition for the 2,3-DHBA-3-NPH derivative in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.



Future Directions and Conclusion

(2R,3S)-2,3-dihydroxybutyric acid has transitioned from a rarely observed urinary component to a clinically relevant metabolite with significant potential as an oncometabolite and biomarker in AML.[1] Its strong correlation with IDH1/2 mutations positions it as a valuable tool for cancer diagnostics and therapeutic monitoring.[1]

Key areas for future research include:

- Confirmation of Biosynthesis: Direct biochemical confirmation of the conversion of (3S)hydroxy-2-oxobutanoic acid to 2,3-DHBA by mutant IDH enzymes is required.[1]
- Elucidation of Biological Function: Investigating the downstream effects of 2,3-DHBA, particularly its potential role in epigenetic dysregulation in AML, is a critical next step.[1]
- Broader Clinical Validation: Larger cohort studies are needed to fully validate its performance as a biomarker across different cancer types where IDH mutations are prevalent.[1]
- Exploring Microbiome Contribution: Quantifying the contribution of the gut microbiome to systemic 2,3-DHBA levels could provide insights into inter-individual variability and its role in other metabolic conditions.

In conclusion, **(2R,3S)-2,3-dihydroxybutyric acid** represents a significant finding in the field of human metabolomics. Continued research into this secondary metabolite will undoubtedly enhance our understanding of cancer metabolism and may pave the way for novel diagnostic and therapeutic strategies.

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